

A Comparative Guide to Inter-laboratory Quantification of Enalapril

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Compound of Interest

Compound Name: MK-421 (D5 maleate)

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This guide provides a comparative overview of various analytical methods employed for the quantification of enalapril and its active metabolite, enalaprilat. The information is curated for researchers, scientists, and professionals in drug development, offering a comprehensive look at the experimental data and methodologies to aid in the selection of the most suitable analytical technique.

Quantitative Data Summary

The performance of different analytical methods for enalapril and enalaprilat quantification is summarized below. The data is extracted from several validation studies, showcasing a range of techniques from High-Performance Liquid Chromatography (HPLC) to advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of LC-MS/MS Methods for Enalapril and Enalaprilat Quantification in Human Plasma

Parameter	Method 1[1]	Method 2[2]	Method 3[3]
Instrumentation	Shimadzu LC system with AB Sciex API-4000 MS/MS	HPLC-MS/MS	Thermo Scientific Accela 600 with MS/MS
Sample Preparation	Protein Precipitation	Protein Precipitation with methanol	Solid Phase Extraction (SPE)
Linearity Range	1 - 500 ng/mL	0.638 - 255 ng/mL	1 - 100 ng/mL
LLOQ	1 ng/mL	0.638 ng/mL	Not specified
Intra-day Precision (%CV)	3.4 - 11.8% (Enalapril), 3.1 - 10.3% (Enalaprilat)	< 7.2%	< 6.6%
Inter-day Precision (%CV)	7.7 - 10.9% (Enalapril), 6.7 - 13.7% (Enalaprilat)	< 14%	< 6.6%
Accuracy (%RE)	Not specified	±8.7% (Enalapril), ±5.5% (Enalaprilat)	Not specified
Recovery	Not specified	Not specified	81% (Enalapril)

Table 2: Comparison of HPLC and RP-HPLC Methods for Enalapril Quantification

Parameter	Method 4 (RP-HPLC)[4]	Method 5 (HPLC)[5]	Method 6 (RP-HPLC)[6]
Instrumentation	Waters HPLC	HPLC system	HPLC system with UV detector
Matrix	Pharmaceutical Formulation	Pharmaceutical Formulation	Bulk and Pharmaceutical Dosage Form
Linearity Range	10 - 30 µg/mL	Not specified	5 - 15 µg/mL
LOD	Not specified	0.021%	0.08 µg/mL
LOQ	Not specified	0.062%	1.08 µg/mL
Accuracy (% Recovery)	Not specified	Not specified	100.19%
Precision (%RSD)	Not specified	Not specified	0.75% (Repeatability)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the techniques.

Method 1: LC-MS/MS for Enalapril and Enalaprilat in Human Plasma[1]

- Sample Preparation: Protein precipitation technique was employed using 300 µl of human plasma.
- Instrumentation: A Shimadzu LC system equipped with a binary pump, autosampler, and column oven was used. The mass spectrometric detection was performed on an AB Sciex API-4000 triple quadrupole instrument with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 analytical column (50 mm × 3 mm, 5 µm).

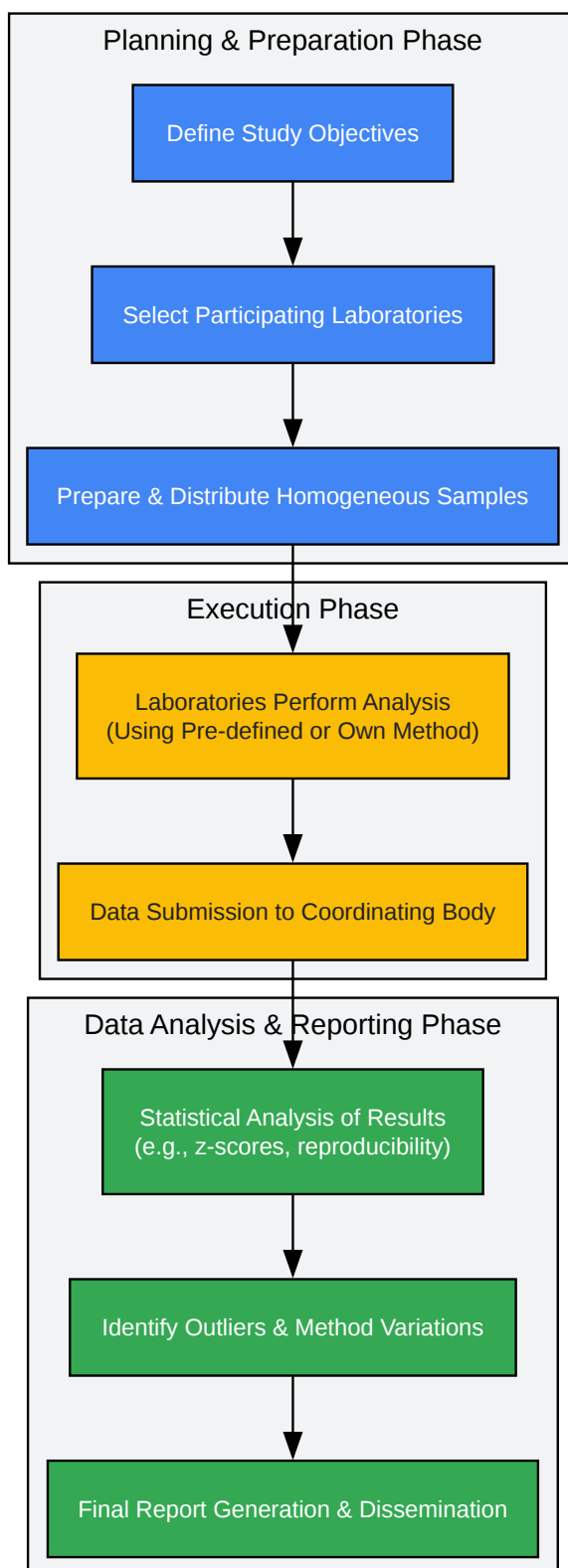
- Mobile Phase: A gradient of 0.1% formic acid in methanol and 0.1% formic acid in Milli Q water.
- Flow Rate: 0.5 ml/min.
- Total Run Time: 3 minutes.
- Quantification: Multiple reaction monitoring (MRM) was used to quantify enalapril and enalaprilat.

Method 5: HPLC for Enalapril Maleate in Pharmaceutical Formulation[5]

- Sample Preparation: Tablets were accurately weighed, and a powder equivalent to 10 mg of enalapril maleate was dissolved in a phosphate buffer solution (pH 2.2) and sonicated. The solution was then filtered.
- Instrumentation: A standard HPLC system with UV detection.
- Chromatographic Conditions:
 - Column: Grace Platinump C8 EPS column (4.6 mm i.d. X 250 mm, 5 μ m).
 - Mobile Phase: Acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).
 - Flow Rate: 2 ml/min.
 - Detection: UV at 215 nm.
 - Total Run Time: Less than 9 minutes.

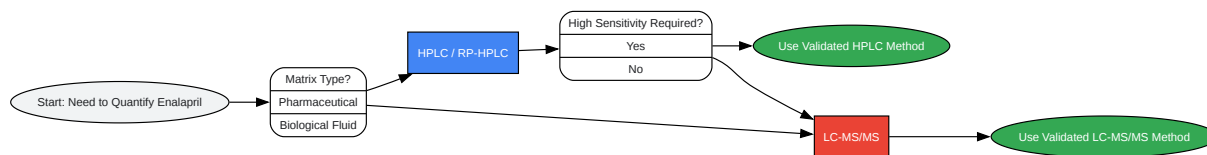
Workflow and Process Visualization

To facilitate a better understanding of the procedural flow in an inter-laboratory comparison study, the following diagrams illustrate the key stages and relationships.



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Caption: Workflow for an inter-laboratory comparison study.



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Caption: Decision pathway for selecting an analytical method.

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